molecular formula C20H21NO B10830627 4-({methyl[(1R)-1-(naphthalen-1-yl)ethyl]amino}methyl)phenol

4-({methyl[(1R)-1-(naphthalen-1-yl)ethyl]amino}methyl)phenol

Cat. No.: B10830627
M. Wt: 291.4 g/mol
InChI Key: QFTKMDZKABQMHI-OAHLLOKOSA-N
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Description

Jun9-72-2 is a chemical compound known for its potent inhibitory activity against the papain-like protease of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound has shown significant antiviral activity, making it a promising candidate for further research and development in the field of antiviral therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Jun9-72-2 involves a series of chemical reactions starting from readily available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of Jun9-72-2 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of industrial-grade equipment, continuous flow reactors, and stringent quality control measures to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Jun9-72-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may result in reduced forms of the compound .

Scientific Research Applications

Jun9-72-2 has a wide range of scientific research applications, including:

Mechanism of Action

Jun9-72-2 exerts its effects by inhibiting the papain-like protease of SARS-CoV-2. This enzyme is crucial for viral replication and the suppression of the host’s innate immune response. By inhibiting this protease, Jun9-72-2 prevents viral replication and helps restore the host’s antiviral immunity. The molecular targets and pathways involved include the active site of the protease and the associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Jun9-72-2 stands out due to its high potency and specificity for the papain-like protease of SARS-CoV-2. Its unique chemical structure allows for strong binding interactions with the enzyme, resulting in effective inhibition of viral replication. Additionally, its favorable pharmacokinetic properties make it a promising candidate for further development .

Properties

Molecular Formula

C20H21NO

Molecular Weight

291.4 g/mol

IUPAC Name

4-[[methyl-[(1R)-1-naphthalen-1-ylethyl]amino]methyl]phenol

InChI

InChI=1S/C20H21NO/c1-15(21(2)14-16-10-12-18(22)13-11-16)19-9-5-7-17-6-3-4-8-20(17)19/h3-13,15,22H,14H2,1-2H3/t15-/m1/s1

InChI Key

QFTKMDZKABQMHI-OAHLLOKOSA-N

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N(C)CC3=CC=C(C=C3)O

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N(C)CC3=CC=C(C=C3)O

Origin of Product

United States

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